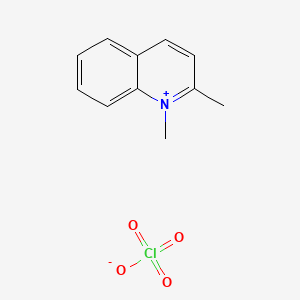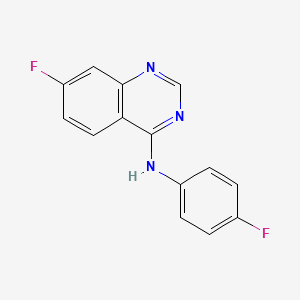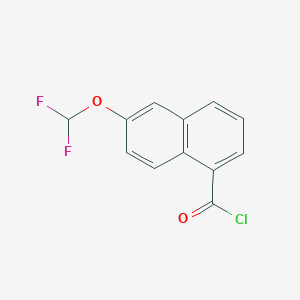
(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid: is an organoboron compound with the molecular formula C12H19BO4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxymethoxy and pentyl groups in its structure makes it unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid typically involves the reaction of 2-(methoxymethoxy)-5-pentylphenyl bromide with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronate esters or alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors for glucose and other carbohydrates.
Medicine: Boronic acids have been explored for their potential in drug development, particularly as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, leading to the inhibition of enzyme activity. The compound can also participate in various chemical reactions, such as cross-coupling, by forming transient intermediates that facilitate the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the methoxymethoxy and pentyl groups, making it less versatile in certain applications.
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the pentyl group, which can affect its reactivity and binding properties.
(2-(Methoxymethoxy)phenyl)boronic acid: Similar but without the pentyl group, leading to different physical and chemical properties.
Uniqueness: The presence of both the methoxymethoxy and pentyl groups in (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid makes it unique compared to other boronic acids. These groups can influence the compound’s solubility, reactivity, and binding properties, making it suitable for specific applications that other boronic acids may not be able to achieve.
Eigenschaften
CAS-Nummer |
829666-60-6 |
|---|---|
Molekularformel |
C13H21BO4 |
Molekulargewicht |
252.12 g/mol |
IUPAC-Name |
[2-(methoxymethoxy)-5-pentylphenyl]boronic acid |
InChI |
InChI=1S/C13H21BO4/c1-3-4-5-6-11-7-8-13(18-10-17-2)12(9-11)14(15)16/h7-9,15-16H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
DXGXLRAUACCRLP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)CCCCC)OCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)




![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)




![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
